Thalictricoside Thalictricoside
Brand Name: Vulcanchem
CAS No.: 649758-25-8
VCID: VC4349599
InChI: InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
SMILES: C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O
Molecular Formula: C19H27NO12
Molecular Weight: 461.42

Thalictricoside

CAS No.: 649758-25-8

Cat. No.: VC4349599

Molecular Formula: C19H27NO12

Molecular Weight: 461.42

* For research use only. Not for human or veterinary use.

Thalictricoside - 649758-25-8

Specification

CAS No. 649758-25-8
Molecular Formula C19H27NO12
Molecular Weight 461.42
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
Standard InChI Key ZHVLPKFAODFQST-BMVMOQKNSA-N
SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O

Introduction

Discovery and Natural Occurrence

Thalictricoside was first reported in a 2003 phytochemical investigation of Thalictrum orientale Boiss., a perennial herb native to Eastern Mediterranean regions . Researchers employed methanol extraction followed by chromatographic purification to isolate the compound from rhizomes and roots, yielding 2-(4′-hydroxyphenyl)-nitroethane-4′-O-[β-xylopyranosyl-(1→6)-β-glucopyranoside] as a novel structure . Subsequent studies identified thalictricoside in related Thalictrum species, though its distribution appears restricted compared to more ubiquitous alkaloids in this genus .

Structural Elucidation and Molecular Characteristics

Spectroscopic Determination

The initial structural characterization combined high-resolution mass spectrometry (HR-MALDI-MS) and multidimensional NMR spectroscopy. Key data included:

Table 1: Selected NMR Data for Thalictricoside (DMSO-d6)

Positionδ<sup>13</sup>C (ppm)δ<sup>1</sup>H (ppm)MultiplicityHMBC Correlations
1'139.6--C2', C6'
4'-O-Glc103.04.90 (d, J=7.8 Hz)DoubletC1'', C3'
NO<sub>2</sub>20.74.21 (m)MultipletC1', C2'

The HR-MALDI-MS spectrum exhibited a [M+Na]<sup>+</sup> ion at m/z 484.1441, consistent with the molecular formula C<sub>19</sub>H<sub>27</sub>NO<sub>12</sub> (calc. 484.1432) . The nitroethyl group (δ<sub>H</sub> 4.21 ppm, δ<sub>C</sub> 20.7 ppm) and aromatic protons (δ<sub>H</sub> 6.69–7.60 ppm) were pivotal in establishing the aglycone structure .

Glycosidic Linkage Analysis

The disaccharide moiety was resolved through COSY and HSQC-TOCSY experiments, revealing a β-xylopyranosyl-(1→6)-β-glucopyranoside linkage. Key NOE correlations between H-1'' (Glc) and H-6''' (Xyl) confirmed the interglycosidic bond .

Table 2: Glycosidic Residue Assignments

SugarH-1 (δ<sub>H</sub>, ppm)<sup>13</sup>C Chemical Shifts (ppm)
Glc4.90 (d, J=7.8 Hz)103.0 (C-1), 75.2 (C-5)
Xyl4.35 (d, J=7.2 Hz)105.8 (C-1'''), 77.4 (C-5''')

Biosynthetic Considerations

Though thalictricoside's biosynthetic pathway remains uncharacterized, hypothetical routes propose:

  • Phenylpropanoid precursor: Conversion of phenylalanine to 4-hydroxyphenylpyruvate via ammonia-lyase

  • Nitroethyl formation: Potential nitration of β-phenethyl alcohol derivatives, though enzymatic mechanisms are unclear

  • Glycosylation: Sequential attachment of glucose and xylose by UDP-dependent glycosyltransferases

Analytical Characterization and Chemotaxonomic Significance

Spectroscopic Fingerprints

The compound's unique 13C NMR profile facilitates identification in complex matrices:

Table 3: Diagnostic 13C NMR Signals (DMSO-d6)

Carbon Positionδ (ppm)Assignment
C-1'139.6Aromatic quaternary C
C-2'134.9Nitroethyl attachment
C-1'' (Glc)103.0Anomeric carbon (β-link)
C-1''' (Xyl)105.8Anomeric carbon (β-link)

Chemotaxonomic Utility

Thalictricoside serves as a chemotaxonomic marker for Thalictrum sect. Orientalea, with its presence corroborating molecular phylogenies that separate Eastern Mediterranean species from North American congeners . The compound's absence in alkaloid-rich Thalictrum species (e.g., T. flavum) further supports sectional classification based on secondary metabolite profiles .

Pharmacological Perspectives

While direct biological studies on thalictricoside are lacking, structural analogs provide insight into potential activities:

  • Nitro group reactivity: The nitroethyl moiety may undergo enzymatic reduction to nitroso or amine derivatives, potentially interacting with thiol-containing proteins

  • Glycoside transport: The disaccharide unit could enhance water solubility, facilitating membrane transport in biological systems

  • Antioxidant potential: The 4-hydroxyphenyl group may scavenge free radicals, though this requires experimental validation

Notably, related nitro-containing compounds from Papaver exhibit acetylcholinesterase inhibition, suggesting thalictricoside could share similar bioactivity pending targeted assays .

Future Research Directions

Critical knowledge gaps persist:

  • Biosynthetic enzymes: Identification of nitration and glycosylation enzymes through transcriptomic/proteomic approaches

  • Ecological role: Investigation into allelopathic or herbivore-deterrent functions in Thalictrum species

  • Pharmacokinetics: ADMET profiling to assess therapeutic potential

  • Synthetic access: Development of concise synthetic routes for structure-activity relationship studies

Addressing these areas will clarify thalictricoside's ecological and pharmacological significance, potentially positioning it as a lead compound for drug discovery or a biosynthetic engineering target.

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